molecular formula C5H6F2N2 B2665405 (S)-4,4-Difluoropyrrolidine-2-carbonitrile CAS No. 483366-15-0

(S)-4,4-Difluoropyrrolidine-2-carbonitrile

Cat. No.: B2665405
CAS No.: 483366-15-0
M. Wt: 132.114
InChI Key: WUYQBXHBLXPWNV-BYPYZUCNSA-N
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Description

(S)-4,4-Difluoropyrrolidine-2-carbonitrile is a chiral pyrrolidine derivative that serves as a crucial synthetic intermediate and pharmacophore in medicinal chemistry, particularly for developing inhibitors of serine proteases. Its primary research value lies in its role as the key FAP-binding moiety in FAPI-04 and related compounds, which are clinically validated tracers for Fibroblast Activation Protein (FAP) targeting . FAP is a transmembrane protein overexpressed on cancer-associated fibroblasts (CAFs) in most epithelial carcinomas, making it a promising pan-cancer target for diagnostic imaging and radiotherapy . The stereochemistry of the pyrrolidine ring is critical for activity; the (S)-configured carbon at the 2-position, along with the 4,4-difluoro substitution, is found in potent FAP inhibitors, with IC50 values in the low nanomolar range . This compound is also investigated as a building block for Dipeptidyl Peptidase-4 (DPP-4) inhibitors, highlighting its versatility in drug discovery for conditions like type 2 diabetes . The nitrile group acts as a mechanism-based warhead, covalently interacting with the active site serine residue of the target enzymes . Researchers utilize this compound to develop novel radiopharmaceuticals for Positron Emission Tomography (PET), such as [68Ga]Ga-FAPI-04, which enables high-contrast tumor imaging . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate precautions; refer to the Safety Data Sheet for detailed handling and hazard information .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-4,4-difluoropyrrolidine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2N2/c6-5(7)1-4(2-8)9-3-5/h4,9H,1,3H2/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUYQBXHBLXPWNV-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC1(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NCC1(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for S 4,4 Difluoropyrrolidine 2 Carbonitrile and Its Key Intermediates

Strategies for the Enantioselective Synthesis of 4,4-Difluoropyrrolidine Scaffolds

The enantioselective synthesis of the 4,4-difluoropyrrolidine core is a critical step that establishes the stereochemistry of the final compound. This is often achieved by starting with a chiral precursor and introducing the geminal difluoro moiety at a later stage.

Asymmetric Approaches to the Pyrrolidine (B122466) Ring System

A common and effective strategy for the asymmetric synthesis of the 4,4-difluoropyrrolidine ring system begins with a readily available chiral starting material, such as (2S,4R)-4-hydroxy-L-proline. This approach leverages the inherent stereochemistry of the starting material to control the configuration of the final product.

The synthesis typically commences with the protection of the secondary amine of (2S,4R)-4-hydroxy-L-proline, often with a tert-butoxycarbonyl (Boc) group, to yield N-Boc-(2S,4R)-4-hydroxy-L-proline. This step prevents unwanted side reactions involving the nitrogen atom in subsequent steps. The hydroxyl group at the C-4 position is then oxidized to a ketone using standard oxidation protocols, such as Swern or Dess-Martin periodinane oxidation, to produce methyl N-Boc-4-oxoprolinate. This keto-ester is a key intermediate where the stereocenter at C-2 is preserved.

Introduction of Geminal Difluorine Moieties

With the chiral pyrrolidone scaffold in hand, the next crucial step is the introduction of the geminal difluoro group at the C-4 position. This transformation is typically achieved through deoxofluorination of the ketone functionality in an intermediate like N-Boc-4-oxoprolinate. A widely used reagent for this purpose is diethylaminosulfur trifluoride (DAST). The reaction with DAST replaces the carbonyl oxygen with two fluorine atoms, yielding the corresponding 4,4-difluorinated pyrrolidine derivative. This method is effective for creating the gem-difluoro moiety while maintaining the integrity of the rest of the molecule, including the stereocenter at C-2. evitachem.com

Installation of the Nitrile Functionality at the C-2 Position

The installation of the nitrile group at the C-2 position of the 4,4-difluoropyrrolidine ring is typically accomplished through a multi-step sequence starting from the corresponding carboxylic acid. The key intermediate, (2S)-1-[(tert-butoxy)carbonyl]-4,4-difluoropyrrolidine-2-carboxylic acid, is first converted to its primary amide. nih.gov This is often achieved by activating the carboxylic acid with a coupling agent, such as a carbodiimide, followed by treatment with ammonia (B1221849) or an ammonia source.

The resulting (S)-1-Boc-4,4-difluoropyrrolidine-2-carboxamide is then subjected to a dehydration reaction to afford the desired nitrile. beilstein-journals.orgnih.gov Common dehydrating agents for this transformation include trifluoroacetic anhydride (B1165640), phosphorus oxychloride (POCl₃), or Burgess reagent. rsc.org This two-step process of amidation followed by dehydration is a reliable method for converting the C-2 carboxylic acid functionality into a nitrile group. Following the formation of the nitrile, the Boc protecting group can be removed under acidic conditions to yield (S)-4,4-difluoropyrrolidine-2-carbonitrile, often isolated as its hydrochloride salt. achemblock.com

Intermediate CAS Number Molecular Formula Key Synthetic Step
(2S)-1-[(tert-butoxy)carbonyl]-4,4-difluoropyrrolidine-2-carboxylic acid203866-15-3C₁₀H₁₅F₂NO₄Geminal difluorination of N-Boc-4-oxoprolinate. nih.gov
(S)-4,4-difluoropyrrolidine-2-carboxamide719267-96-6C₅H₈F₂N₂OAmidation of the corresponding carboxylic acid. nih.gov
This compound hydrochloride869489-04-3C₅H₇ClF₂N₂Dehydration of the carboxamide and deprotection.

Divergent Synthetic Routes to N-Substituted this compound Derivatives

With the core structure of this compound established, a variety of N-substituted derivatives can be synthesized through reactions involving the secondary amine of the pyrrolidine ring. This allows for the exploration of structure-activity relationships in medicinal chemistry programs.

Amide Coupling Reactions for N-Acylated Derivatives

A common method for creating N-substituted derivatives is through amide bond formation, which involves the acylation of the secondary amine of this compound. This can be achieved using a variety of carboxylic acid derivatives and coupling agents.

One of the most efficient and mild methods for amide bond formation is the use of activated esters. N-hydroxysuccinimide (NHS) esters are frequently employed for this purpose. nih.gov In this approach, a carboxylic acid of interest is first converted to its corresponding NHS ester by reaction with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

The resulting activated NHS ester is then reacted with this compound. The secondary amine of the pyrrolidine acts as a nucleophile, attacking the activated carbonyl carbon of the NHS ester and displacing the N-hydroxysuccinimide leaving group to form the desired N-acylated product. This method is widely used due to its high yields, mild reaction conditions, and the ease of removal of the water-soluble N-hydroxysuccinimide byproduct. nih.gov

Reactant 1 Reactant 2 Coupling Method Product Type
This compoundCarboxylic acid N-hydroxysuccinimide esterNucleophilic acyl substitutionN-Acylated this compound
This compoundCarboxylic acidCarbodiimide coupling (e.g., EDC, DCC)N-Acylated this compound
Formation of Aminoacetyl Derivatives

A common strategy in the synthesis of related compounds involves the N-acylation of the pyrrolidine ring. beilstein-journals.org For instance, a key intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, can be prepared, which serves as a direct precursor to the corresponding aminoacetyl derivative. beilstein-journals.org This intermediate is synthesized by reacting L-proline with chloroacetyl chloride. beilstein-journals.org The resulting N-acylated product can then be further transformed. The chloroacetyl group is a versatile handle for introducing the aminoacetyl moiety, typically through a nucleophilic substitution reaction with an amine source. This approach is fundamental in building more complex structures, such as inhibitors for dipeptidyl peptidase IV (DPP-IV). beilstein-journals.org The hydrochloride salt of the final aminoacetyl compound, (S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile hydrochloride, is a recognized research chemical. chemicalbook.comnih.gov

Multi-step Sequences Involving Alkyne Chemistry (e.g., Sonogashira Reaction)

While not always the most direct route to the title compound, multi-step sequences involving advanced carbon-carbon bond-forming reactions like the Sonogashira coupling offer a powerful tool for creating analogues and complex derivatives. The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgyoutube.com

This reaction is noted for its mild conditions, often proceeding at room temperature with an amine base, which makes it suitable for complex molecule synthesis. wikipedia.orgyoutube.com In the context of pyrrolidine synthesis, a pre-functionalized pyrrolidine ring containing a vinyl or aryl halide could be coupled with various terminal alkynes. This would allow for the introduction of diverse substituents, generating a library of compounds for structure-activity relationship (SAR) studies. Although a direct application to the synthesis of this compound is not prominently documented, the versatility of the Sonogashira reaction makes it a relevant strategy for derivatization. libretexts.org

Preparation from Pyrrolidine-2-carboxamide Precursors via Dehydration

A crucial step in the synthesis of pyrrolidine-2-carbonitriles is the conversion of a primary amide (carboxamide) to a nitrile. This transformation is achieved through a dehydration reaction. orgoreview.com The synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, for example, proceeds via the corresponding (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide intermediate. beilstein-journals.org

The dehydration of this amide is effectively carried out using trifluoroacetic anhydride (TFAA). beilstein-journals.org This is a common and efficient method among many available for converting primary amides to nitriles. rsc.org The reaction involves the activation of the amide by the dehydrating agent, followed by elimination of a water molecule. orgoreview.com A variety of reagents can accomplish this transformation, each with its own advantages regarding reaction conditions and substrate scope. nih.govorganic-chemistry.org

Below is a table summarizing common dehydrating agents used for the conversion of primary amides to nitriles.

Dehydrating AgentTypical ConditionsReference
Trifluoroacetic Anhydride (TFAA)THF, 0 °C to room temperature beilstein-journals.org
Phosphorus Pentoxide (P₂O₅)Heating, often neat or in a high-boiling solvent orgoreview.comnih.gov
Phosphorus Oxychloride (POCl₃)Pyridine (B92270) or other base, often at elevated temperatures orgoreview.com
Thionyl Chloride (SOCl₂)Often used with a base like pyridine or DMF orgoreview.com
Oxalyl Chloride / Et₃N / PPh₃O (cat.)Catalytic Appel-type dehydration, rapid at room temp. organic-chemistry.org

Methodological Advancements in Yield and Efficiency for Stereoselective Preparations

Modern synthetic routes prioritize practicality and efficiency by minimizing the number of steps, particularly by avoiding the use of protecting and deprotecting groups. beilstein-journals.org The synthesis of the key intermediate (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile from L-proline is an example of such a practical approach. It involves a direct N-acylation, followed by conversion of the carboxylic acid to the nitrile via the amide, bypassing the need for N-protection. beilstein-journals.org This streamlined process is more efficient and economical, making it more suitable for larger-scale synthesis. beilstein-journals.org Such improvements are critical for the development of drug candidates where process efficiency directly impacts feasibility. nih.gov

Comparative Analysis of Synthetic Pathways for Research Accessibility

When evaluating synthetic pathways for research purposes, several factors must be considered, including the cost and availability of starting materials, the number of synthetic steps, the complexity of the reactions, and the robustness of the procedures.

Synthetic ApproachProsConsResearch Accessibility
Linear Sequence from Chiral Precursor (e.g., L-Proline) Stereochemistry is controlled from the start. beilstein-journals.orgnih.gov Uses inexpensive, readily available starting materials. beilstein-journals.org Can be streamlined to avoid protection/deprotection steps. beilstein-journals.orgThe linear nature can lead to lower overall yields if any single step is inefficient.High. This is often the most practical and accessible route for a standard organic chemistry lab due to its reliance on well-established reactions and available materials.
Multi-step Sequences with Alkyne Chemistry (e.g., Sonogashira) Highly versatile for creating diverse analogues. wikipedia.org The reaction is well-studied with many available catalysts. organic-chemistry.orglibretexts.orgRequires synthesis of appropriately functionalized coupling partners (e.g., a halogenated pyrrolidine), adding steps. May not be the most direct route to the target compound itself.Moderate. While the Sonogashira reaction itself is accessible, the synthesis of the necessary precursors can be complex. This approach is more suited for medicinal chemistry programs focused on generating compound libraries rather than the bulk synthesis of a single target.
De Novo Ring Construction (e.g., Cycloadditions) Allows for the construction of highly substituted pyrrolidine rings. nih.gov Can provide access to novel scaffolds.Often requires more complex starting materials and careful control of regio- and stereoselectivity. nih.gov May involve more steps and optimization compared to modifying a pre-existing ring.Moderate to Low. These methods are powerful but often require specialized expertise and significant optimization. They are less common for producing a known, relatively simple structure like the target compound.

Advanced Chemical Transformations and Reactivity Studies of S 4,4 Difluoropyrrolidine 2 Carbonitrile Derivatives

Reactivity at the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities, most notably primary amines and carboxylic acid derivatives.

Reduction to Primary Amines

The reduction of the nitrile group to a primary amine introduces a key basic center, ((S)-4,4-difluoropyrrolidin-2-yl)methanamine, which is often crucial for biological activity and further functionalization. This transformation is typically achieved using powerful reducing agents. Common methods include the use of metal hydrides like lithium aluminum hydride (LiAlH₄) in an ethereal solvent, or catalytic hydrogenation with hydrogen gas over a metal catalyst such as palladium, platinum, or nickel. organic-chemistry.org Another effective reagent system is diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride (B1222165) (LiBH₄), which can reduce a wide array of nitriles to primary amines in high yields. organic-chemistry.orgnih.gov

Reagent/SystemTypical ConditionsProductNotes
Lithium Aluminum Hydride (LiAlH₄)1. Diethyl ether or THF 2. Acidic workupPrimary AmineA powerful, non-selective reducing agent.
Catalytic Hydrogenation (H₂)Palladium (Pd), Platinum (Pt), or Nickel (Ni) catalyst; elevated pressure and temperaturePrimary AmineA common industrial method; conditions vary with catalyst choice.
Diisopropylaminoborane / cat. LiBH₄THF, ambient or reflux temperaturePrimary AmineOffers good yields and functional group tolerance. nih.gov
Ammonia (B1221849) Borane (H₃NBH₃)Thermal decomposition, catalyst-freePrimary AmineAn environmentally benign method with high functional group tolerance. organic-chemistry.org

Hydrolysis and Related Transformations

The hydrolysis of the nitrile moiety provides access to amides and carboxylic acids, which are fundamental building blocks in organic synthesis. The outcome of the hydrolysis is highly dependent on the reaction conditions, particularly the pH. echemi.comstackexchange.com

Under acidic conditions, the nitrile is typically protonated, which enhances its electrophilicity and facilitates nucleophilic attack by water. lumenlearning.comchemistrysteps.com This process generally leads to the formation of a carboxylic acid, (S)-4,4-difluoropyrrolidine-2-carboxylic acid, after proceeding through an intermediate amide stage. chemistrysteps.comorganicchemistrytutor.com

Conversely, base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. chemistrysteps.com Under milder basic conditions, the reaction can often be stopped at the amide stage, yielding (S)-4,4-difluoropyrrolidine-2-carboxamide. More vigorous or prolonged basic conditions will typically drive the hydrolysis to completion, forming the carboxylate salt. organicchemistrytutor.com

ConditionsIntermediate ProductFinal ProductMechanism Notes
Acid-catalyzed (e.g., aq. HCl, heat)AmideCarboxylic AcidProtonation of the nitrile nitrogen activates it for nucleophilic attack by water. lumenlearning.com
Base-catalyzed (e.g., aq. NaOH, heat)AmideCarboxylate SaltDirect nucleophilic attack by hydroxide; harsher conditions needed for full hydrolysis. chemistrysteps.com
Controlled/Mild Basic (e.g., H₂O₂/OH⁻)AmideAmideAllows for the isolation of the amide intermediate. stackexchange.com

Reactivity of the Pyrrolidine (B122466) Nitrogen

The secondary amine of the pyrrolidine ring is a nucleophilic center that serves as a primary point for derivatization, enabling the attachment of various side chains and the construction of more complex molecular architectures.

Functionalization with Various Chemical Moieties

The pyrrolidine nitrogen can be readily functionalized through N-acylation, alkylation, and other coupling reactions. This versatility is widely exploited in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes. nih.gov A common strategy involves the acylation of the nitrogen with a chloroacetyl group to form intermediates like (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. beilstein-journals.org This intermediate can then be coupled with various amines to introduce diverse functionalities. The synthesis of numerous pyrrolidine-2-carbonitrile (B1309360) derivatives has been explored to optimize their efficacy and selectivity as DPP-4 inhibitors. nih.gov

Reactant MoietyReaction TypeResulting Derivative ClassSignificance
Chloroacetyl chlorideN-AcylationN-(chloroacetyl)pyrrolidinesKey intermediates for DPP-4 inhibitors like Vildagliptin. beilstein-journals.org
Aminoacetyl groupN-AcylationN-(aminoacetyl)pyrrolidinesDirectly introduces a crucial moiety for enzyme interaction. nih.gov
Various Carboxylic AcidsAmide CouplingN-Acyl pyrrolidinesAllows for the introduction of a wide range of chemical diversity.
Alkyl HalidesN-AlkylationN-Alkyl pyrrolidinesModifies the steric and electronic properties of the nitrogen.

Conjugation Reactions for Complex Molecule Assembly

The functionalized pyrrolidine nitrogen serves as an essential anchor point for conjugation reactions, enabling the assembly of large and complex molecules. In medicinal chemistry, this involves coupling the pyrrolidine building block to other pharmacophoric fragments to create a final active pharmaceutical ingredient. Amide bond formation is a prevalent conjugation strategy, where a carboxylic acid on a molecular scaffold is activated and then reacted with the pyrrolidine nitrogen of a derivative (or vice versa). This modular approach is fundamental to combinatorial chemistry and the efficient exploration of structure-activity relationships.

Transformations Involving the Fluorine Atoms

The gem-difluoro group at the C4 position significantly influences the properties of the pyrrolidine ring, but the carbon-fluorine bond is one of the strongest in organic chemistry, making transformations at this center challenging. The high electronegativity of fluorine can make the adjacent carbons susceptible to nucleophilic attack under certain conditions, although such reactions are not common.

While direct nucleophilic substitution of a fluorine atom on a saturated aliphatic ring is difficult, the presence of the gem-difluoro moiety imparts unique electronic characteristics. nih.gov This group can act as a bioisostere for a carbonyl or amide group, modifying biological activity while enhancing metabolic stability by blocking a potential site of oxidation. nih.gov Research into the reactivity of gem-difluoroalkenes shows they can serve as electrophilic targets for nucleophiles, suggesting that under specific reaction pathways, the difluorinated carbon in the pyrrolidine ring could potentially be involved in more complex transformations, although this remains an area of specialized research. cas.cn Generally, the gem-difluoro group is considered a stable and robust feature of the molecule, primarily valued for its influence on the compound's physicochemical and pharmacological properties rather than as a reactive handle.

Nucleophilic Substitution Reactions of Fluorine

Direct nucleophilic substitution of fluorine on a saturated C(sp³)-F bond, particularly within a gem-difluoro moiety, is a challenging and rarely reported transformation. The carbon-fluorine bond is the strongest single bond in organic chemistry, making the fluoride (B91410) ion a poor leaving group under standard nucleophilic substitution conditions. Consequently, there are no prominent examples in the literature of direct displacement of the fluorine atoms in 4,4-difluoropyrrolidine derivatives by common nucleophiles.

This low reactivity stands in contrast to other classes of fluorinated compounds, such as gem-difluoroalkenes. In those systems, the fluorine atoms can be replaced via a nucleophilic addition-elimination mechanism. cas.cn The presence of the double bond allows for nucleophilic attack at the difluorinated carbon, forming an unstable anionic intermediate that subsequently eliminates a fluoride ion to yield a monofluoroalkene. nih.gov However, in the saturated 4,4-difluoropyrrolidine ring system, this pathway is not available, and the inertness of the C-F bonds to direct substitution prevails.

Influence of Fluorine on Adjacent Stereocenters and Reactivity

The two fluorine atoms are strongly electron-withdrawing, which significantly affects the electron distribution throughout the ring. This leads to specific, predictable conformational preferences governed by effects such as the gauche effect and the anomeric effect. beilstein-journals.orgresearchgate.net Quantum-chemical analyses have shown that selective fluorination of the pyrrolidine ring induces significant conformational changes that impact the structure of the molecule. nih.gov For instance, a generalized anomeric effect, which involves the delocalization of electrons from the nitrogen lone pair (nN) into the antibonding orbital of the C-F bond (σ*CF), can impart a strong conformational bias, locking the five-membered ring into a preferred "envelope" or "twist" conformation. beilstein-journals.orgresearchgate.net

This conformational rigidity has significant implications for reactions at the C2 position. By restricting the possible trajectories of incoming reagents, the gem-difluoro group can enhance the diastereoselectivity of reactions involving the C2-carbonitrile group or other substituents at this position. The fixed orientation of the C2 substituent relative to the rest of the ring means that one face of the molecule is effectively shielded, directing chemical attacks to the more accessible face. This stereodirecting influence is a key feature exploited in the asymmetric synthesis of complex molecules derived from this scaffold.

Oxidative and Reductive Manipulations of Auxiliary Functional Groups

The functional groups attached to the (S)-4,4-Difluoropyrrolidine-2-carbonitrile core, such as the C2-nitrile, are amenable to a variety of oxidative and reductive transformations. The gem-difluoro group is generally stable under these conditions.

The reduction of the nitrile group is a common and versatile transformation. Standard hydride reagents can be employed to convert the nitrile into either a primary amine or an aldehyde, depending on the specific reagent and reaction conditions. wikipedia.org For example, strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce the nitrile completely to a primary amine (-(CH₂NH₂)). libretexts.org In contrast, less reactive hydrides such as diisobutylaluminium hydride (DIBAL-H) can be used to achieve a partial reduction, which upon aqueous workup, yields an aldehyde (-CHO). wikipedia.orglibretexts.org Catalytic hydrogenation, using catalysts like Raney nickel or palladium on carbon, also provides an effective method for nitrile reduction to the primary amine. thieme-connect.de

The following table summarizes common methods for the reduction of nitriles, which are broadly applicable to derivatives of this compound.

TransformationReagent(s)ProductTypical Conditions
Nitrile to Primary AmineLithium Aluminum Hydride (LiAlH₄) followed by H₂O-CH₂NH₂Anhydrous ether or THF, followed by aqueous workup.
Nitrile to Primary AmineCatalytic Hydrogenation (H₂, Raney Ni, or Pd/C)-CH₂NH₂Hydrogen gas pressure, alcohol solvent.
Nitrile to Primary AmineAmmonia Borane (NH₃BH₃)-CH₂NH₂Thermal conditions, often without a catalyst. organic-chemistry.org
Nitrile to AldehydeDiisobutylaluminium Hydride (DIBAL-H) followed by H₃O⁺-CHOLow temperature (-78 °C), non-polar solvent, followed by acidic workup.
Nitrile to AldehydeStephen Aldehyde Synthesis (SnCl₂, HCl)-CHOAnhydrous conditions, followed by hydrolysis. wikipedia.org

Conversely, oxidative manipulations of the pyrrolidine ring itself are less common and more challenging. The high electronegativity of the fluorine atoms renders the ring electron-deficient and more resistant to oxidation compared to non-fluorinated analogues. Specific studies detailing the controlled oxidation of the 4,4-difluoropyrrolidine ring are not widely available in the literature.

Ring-Opening Reactions and Derivatization of Related Bicyclic Systems

Ring-opening reactions of cyclic compounds are a powerful strategy for synthesizing complex, linear molecules with multiple stereocenters. While this approach has been applied to various fluorinated systems, particularly those involving strained three- or four-membered rings, its application to bicyclic systems derived from 4,4-difluoropyrrolidine is not well-documented.

Research in related areas has shown that ring-opening fluorination can be achieved in certain bicyclic azaarenes, where treatment with an electrophilic fluorinating agent leads to fluorination followed by cleavage of the bicyclic system. nih.govrsc.org However, these systems are typically aromatic and their reaction mechanisms are not directly transferable to saturated bicyclic scaffolds containing a 4,4-difluoropyrrolidine unit. Other studies have detailed fluorinative ring contractions, for instance, the conversion of a four-membered ring to a highly substituted three-membered ring, but these involve different starting materials and reaction pathways. nih.gov The inherent stability of the five-membered pyrrolidine ring, further enhanced by the gem-difluoro group, makes such ring-opening reactions energetically unfavorable without the presence of significant ring strain or specifically activating functional groups.

Stereochemical Aspects and Chiral Induction in S 4,4 Difluoropyrrolidine 2 Carbonitrile Research

Importance of the (S)-Configuration for Molecular Recognition and Interactions

The (S)-configuration at the 2-position of the pyrrolidine (B122466) ring in compounds like (S)-4,4-Difluoropyrrolidine-2-carbonitrile is crucial for its interaction with biological targets. The spatial arrangement dictated by the (S)-stereocenter governs how the molecule fits into the active site of enzymes or receptors. For instance, in the context of dipeptidyl peptidase-4 (DPP-4) inhibitors, the (2S,4S) configuration of 4-fluoropyrrolidine-2-carbonitrile (B8495706) derivatives has been shown to enhance binding to the enzyme's active site. This enhanced affinity is attributed to the specific orientation of the substituents, which allows for optimal interactions with amino acid residues within the binding pocket.

The introduction of fluorine at the 4-position, combined with the (S)-configuration at the 2-position, creates a unique stereoelectronic environment that can significantly impact molecular recognition. The electron-withdrawing nature of the fluorine atoms can alter the basicity of the pyrrolidine nitrogen and influence hydrogen bonding capabilities, further refining the molecule's interaction profile. nih.gov

Chiral Resolution Techniques Applied to Pyrrolidine-2-carbonitrile (B1309360) Precursors

The synthesis of enantiomerically pure pyrrolidine derivatives often requires methods to separate racemic mixtures. Chiral resolution is a key technique used to isolate the desired stereoisomer from a mixture of enantiomers. One approach involves the use of chiral phosphoric acids to catalyze the cyclization of racemic precursors, leading to the formation of enantioenriched pyrrolidines. whiterose.ac.uk In a study on the asymmetric 'Clip-Cycle' synthesis of spiropyrrolidines, racemic cyclization precursors were treated with a chiral phosphoric acid, resulting in a kinetic resolution where one enantiomer reacted faster than the other, yielding products with high enantiomeric excess. whiterose.ac.uk

Another strategy involves the conversion of a racemic or enantiomerically enriched precursor to a mixture of diastereomers by reacting it with a chiral resolving agent. These diastereomers can then be separated by physical means such as crystallization or chromatography, followed by the removal of the chiral auxiliary to yield the desired enantiomer. While specific examples for 4,4-difluoropyrrolidine-2-carbonitrile (B8383373) are not detailed in the provided search results, the synthesis of related compounds like (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile often starts from L-proline, an enantiomerically pure starting material, thereby avoiding the need for resolution. beilstein-journals.orggoogle.com

Conformational Analysis and its Impact on Stereochemical Outcomes

The puckering of the pyrrolidine ring is often described in terms of the position of the Cγ (C4) atom relative to the plane formed by the other four ring atoms. In the exo-pucker, the Cγ atom is displaced on the opposite side of the ring from the substituent at the 2-position (e.g., the carbonitrile group). nih.gov Conversely, in the endo-pucker, the Cγ atom is on the same side as the C2 substituent. nih.gov

The preference for one pucker over the other is influenced by the nature and stereochemistry of the substituents on the ring. nih.gov For instance, in 4-fluoroprolines, the (4R)-fluoro substituent favors an exo pucker, while the (4S)-fluoro substituent favors an endo pucker. nih.govresearchgate.net This conformational bias is a result of stereoelectronic effects, such as the gauche effect. researchgate.netnih.gov The ring pucker, in turn, influences the main-chain torsion angles (φ and ψ) when the pyrrolidine is part of a larger molecule like a peptide, thereby affecting its secondary structure. nih.govnih.gov

Table 1: Conformational Preferences of 4-Fluoroprolines
CompoundPreferred Ring PuckerDriving Stereoelectronic Effect
(4R)-Fluoroproline (Flp)ExoGauche effect
(4S)-Fluoroproline (flp)EndoGauche effect

Computational methods, such as density functional theory (DFT), are valuable tools for studying the conformational preferences of pyrrolidine rings. beilstein-journals.org These methods can be used to calculate the relative energies of different conformers and to understand the underlying electronic and steric factors that govern their stability. beilstein-journals.orgresearchgate.net For example, quantum mechanical calculations have shown that for some β-proline derivatives, the Cγ-endo pucker is more stable than the Cγ-exo state. frontiersin.org

Molecular docking and molecular dynamics simulations can also be employed to investigate the interactions of pyrrolidine derivatives with their biological targets and to understand how their conformational preferences influence binding affinity and activity. nih.gov These computational approaches can aid in the rational design of new inhibitors with improved potency and selectivity. acs.org

Influence of Fluorine Substitution on Pyrrolidine Ring Conformation and Stereocontrol

The introduction of fluorine atoms onto the pyrrolidine ring has a profound impact on its conformation and stereochemistry. nih.gov The high electronegativity and small size of fluorine lead to significant stereoelectronic effects that can dictate the ring's pucker. beilstein-journals.org The gauche effect, which is a stabilizing interaction between vicinal electron-withdrawing groups, is particularly important in fluorinated pyrrolidines. beilstein-journals.orgnih.gov This effect often favors a conformation where the fluorine atom is gauche (at a 60° dihedral angle) to another electronegative substituent, such as the nitrogen atom of the pyrrolidine ring. beilstein-journals.org

Spectroscopic and Chromatographic Characterization Methodologies in Research on S 4,4 Difluoropyrrolidine 2 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the unambiguous determination of the molecular structure of (S)-4,4-Difluoropyrrolidine-2-carbonitrile. A combination of one-dimensional and advanced two-dimensional techniques provides a complete picture of the atomic connectivity and stereochemistry.

1H NMR, 13C NMR, and 19F NMR Techniques

The structural elucidation of this compound relies heavily on a trio of NMR techniques: proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR. Each provides unique and complementary information.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. For the pyrrolidine (B122466) ring of this compound, distinct signals are expected for the protons at the C2, C3, and C5 positions. The chemical shifts and coupling patterns (multiplicity) of these signals are crucial for confirming the ring structure. The proton at the chiral center (C2) would likely appear as a multiplet due to coupling with the neighboring protons on C3. The protons on C3 and C5 would also exhibit complex splitting patterns due to geminal and vicinal couplings, including couplings to the fluorine atoms at C4.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound, including the carbon of the nitrile group, will produce a distinct signal. The chemical shifts are indicative of the electronic environment of each carbon. The carbon atom bonded to the two fluorine atoms (C4) will show a characteristic triplet in the proton-coupled spectrum due to one-bond C-F coupling, and its chemical shift will be significantly downfield. The nitrile carbon will also have a characteristic chemical shift in the downfield region of the spectrum.

¹⁹F NMR: Given the presence of two fluorine atoms, ¹⁹F NMR is an essential tool. It provides direct information about the fluorine environment. For the geminal difluoro group at the C4 position, a single resonance is typically expected in the proton-decoupled spectrum. However, coupling to neighboring protons on C3 and C5 can lead to more complex multiplets in the proton-coupled spectrum, providing further structural confirmation.

Nucleus Expected Chemical Shift Range (ppm) Key Expected Features
¹H1.0 - 5.0Complex multiplets for pyrrolidine ring protons due to H-H and H-F couplings.
¹³C20 - 130Distinct signals for each carbon; C4 signal split into a triplet by fluorine; downfield signal for nitrile carbon.
¹⁹FVariesSignal corresponding to the -CF₂ group, with potential splitting from adjacent protons.

Advanced NMR (e.g., 2D NMR) for Complex Structure Elucidation

For a molecule with multiple chiral centers and complex spin systems like this compound, two-dimensional (2D) NMR experiments are invaluable for definitive structural assignment. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely employed.

COSY: A ¹H-¹H COSY experiment would establish the connectivity of the protons within the pyrrolidine ring, showing correlations between adjacent protons.

HSQC: An HSQC experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton(s).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight of this compound and for gaining insights into its structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition of the molecule, confirming that the observed mass corresponds to the chemical formula of this compound (C₅H₆F₂N₂). This is a crucial step in verifying the identity of the synthesized compound.

LC-MS for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is instrumental in assessing the purity of this compound samples and confirming the identity of the main component. The liquid chromatograph separates the target compound from any impurities, and the mass spectrometer provides the molecular weight of each separated component. This is particularly useful for identifying and quantifying any synthesis-related impurities or degradation products.

Technique Information Obtained Application in Research
HRMS Exact molecular weight and elemental composition.Confirms the chemical formula of the synthesized compound.
LC-MS Molecular weight of separated components and purity profile.Assesses sample purity, identifies impurities, and confirms the identity of the main peak.

Chromatographic Purity Assessment and Isolation Techniques

Chromatographic methods are fundamental for both the purification of this compound and the assessment of its purity. High-Performance Liquid Chromatography (HPLC) is a widely used technique for purity determination. By using a suitable stationary phase (e.g., C18) and mobile phase, a chromatogram is generated where the area of the peak corresponding to the target compound relative to the total area of all peaks provides a quantitative measure of its purity.

For the isolation and purification of the compound on a preparative scale, column chromatography is often employed. The choice of the stationary phase (e.g., silica gel) and the eluent system is optimized to achieve efficient separation of the desired product from starting materials, reagents, and byproducts.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) serves as a cornerstone for the purity assessment and quantification of this compound. A significant challenge in the HPLC analysis of this compound is its lack of a strong ultraviolet (UV) chromophore, which complicates detection using standard UV-Vis detectors common to most HPLC systems. To overcome this, a derivatization strategy is often necessary to introduce a UV-active moiety to the molecule.

Research on the non-fluorinated analog, (S)-pyrrolidine-2-carbonitrile hydrochloride, has led to the development of methods where the secondary amine of the pyrrolidine ring is reacted with a derivatizing agent like benzoyl chloride. google.comgoogle.com This reaction introduces a benzoyl group, which has strong UV absorbance, allowing for sensitive detection and accurate quantification. This pre-column derivatization technique is directly applicable to this compound. The analysis is typically performed using a reversed-phase C18 column with a mobile phase consisting of an acetonitrile and water gradient. google.comgoogle.com

The following table outlines a typical set of parameters for the HPLC analysis of this compound following derivatization.

ParameterCondition
Chromatographic Column Octadecylsilane (C18) bonded silica
Mobile Phase Gradient elution with Acetonitrile and Water
Derivatization Agent Benzoyl Chloride in Acetonitrile
Detection UV Spectrophotometry (e.g., at 254 nm)
Temperature Ambient or controlled (e.g., 25-30 °C)
Flow Rate 0.8 - 1.2 mL/min

This table represents a generalized HPLC method based on techniques for structurally similar compounds.

UPLC for Enhanced Separation and Analysis

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing smaller particle sizes in the stationary phase (<2 µm) to achieve higher resolution, greater sensitivity, and much faster analysis times. While specific UPLC methods for this compound are not extensively detailed in publicly available research, the principles of the HPLC methods are directly transferable.

The primary advantages of applying UPLC to this compound include:

Increased Throughput: Faster run times are critical in pharmaceutical development and manufacturing for process monitoring and quality control.

Improved Resolution: Enhanced separation efficiency allows for the better detection and quantification of trace impurities that might not be resolved from the main peak in a standard HPLC run.

Reduced Solvent Consumption: Lower flow rates and shorter run times make UPLC a more environmentally friendly and cost-effective technique.

A UPLC method would still likely require the pre-column derivatization step due to the compound's poor UV absorbance. The transition from HPLC to UPLC would involve optimizing the gradient elution profile and flow rate to take full advantage of the sub-2 µm particle column technology.

Chiral Chromatography for Enantiomeric Purity Determination

As this compound is a chiral molecule, establishing its enantiomeric purity is of utmost importance, particularly because it is used as a building block in the synthesis of stereospecific drugs. The presence of the unwanted (R)-enantiomer could lead to inactive or even harmful final pharmaceutical products.

Chiral chromatography, most commonly chiral HPLC, is the definitive method for separating and quantifying the enantiomers of this compound. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For compounds like fluorinated pyrrolidine derivatives, polysaccharide-based CSPs are highly effective. These phases, often based on cellulose or amylose derivatives coated on a silica support, provide the necessary stereospecific interactions for separation.

The selection of the mobile phase is critical for achieving optimal resolution. A combination of a non-polar solvent like hexane or heptane with an alcohol modifier such as isopropanol or ethanol is typically employed in normal-phase mode.

ParameterTypical Condition
Technique Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Stationary Phase Polysaccharide-based (e.g., Amylose or Cellulose derivatives)
Mobile Phase Hexane/Isopropanol or Heptane/Ethanol mixtures
Detection UV (after derivatization) or Mass Spectrometry (MS)
Purpose Separation and quantification of the (S) and (R) enantiomers

This table outlines common conditions for the chiral separation of similar amine and nitrile compounds.

Spectroscopic Analysis of Fluorine Effects on Electronic Structure

The introduction of two fluorine atoms at the C4 position of the pyrrolidine ring profoundly influences the molecule's electronic structure, conformation, and spectroscopic properties. Fluorine is the most electronegative element, and its presence induces significant electronic and conformational changes.

The primary effects of the gem-difluoro substitution include:

Inductive Effect: The strong electron-withdrawing nature of the fluorine atoms (-I effect) decreases the electron density throughout the pyrrolidine ring. This deshielding effect can be observed in Nuclear Magnetic Resonance (NMR) spectroscopy, where adjacent protons and carbon atoms will typically resonate at a lower field (higher ppm).

Conformational Changes: The fluorine atoms influence the puckering of the five-membered pyrrolidine ring. The stereoelectronic gauche effect between the C-F bonds and other substituents can favor specific ring conformations, which can be studied using advanced NMR techniques.

Changes in Basicity: The inductive withdrawal of electron density by the fluorine atoms reduces the basicity of the nitrogen atom in the pyrrolidine ring compared to its non-fluorinated counterpart.

These electronic effects are readily characterized using various spectroscopic methods, particularly NMR spectroscopy (¹H, ¹³C, and ¹⁹F NMR). In ¹⁹F NMR, the fluorine atoms would provide a distinct signal, and its coupling with nearby protons (H-F coupling) would offer valuable structural information.

Spectroscopic TechniqueObserved Effect of Difluorination
¹H NMR Downfield shift (deshielding) of protons on the pyrrolidine ring, particularly those on C3 and C5.
¹³C NMR Significant downfield shift of the C4 carbon directly attached to the fluorine atoms. Moderate downfield shifts for C3 and C5.
¹⁹F NMR A characteristic signal for the gem-difluoro group, providing direct evidence of fluorination.
Infrared (IR) Spectroscopy Presence of strong C-F stretching vibrations.

Theoretical and Computational Investigations of S 4,4 Difluoropyrrolidine 2 Carbonitrile

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and electronic properties of (S)-4,4-Difluoropyrrolidine-2-carbonitrile at an atomic level. These methods, particularly Density Functional Theory (DFT), are employed to determine the most stable geometric arrangement of the atoms (the equilibrium geometry) and to analyze the distribution of electrons within the molecule.

For a molecule like this compound, calculations would typically begin with a geometry optimization. This process systematically alters the bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest possible energy. A recent quantum-chemical analysis of various difluorinated pyrrolidines utilized the B3LYP-D3BJ functional with a 6-311++G** basis set, which has been shown to provide a good balance between accuracy and computational cost for this class of compounds. beilstein-journals.org

The output of such calculations provides precise data on the molecule's structure. For the pyrrolidine (B122466) ring, a key feature is its non-planar nature, often described by a "puckering" of the ring. The calculations would define the exact bond lengths (e.g., C-C, C-N, C-F, C≡N) and the angles between them. Furthermore, analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's electronic behavior and reactivity.

Table 1: Representative Data from a Hypothetical Quantum Chemical Calculation on this compound Note: This table is illustrative of the typical outputs of such calculations, as specific published data for this exact molecule is not available.

ParameterDescriptionHypothetical Value
Geometric Parameters
C-F Bond LengthThe distance between a carbon and a fluorine atom at the C4 position.~1.35 Å
C≡N Bond LengthThe length of the triple bond in the nitrile group.~1.16 Å
Ring Pucker Amplitude (q)A measure of the degree of non-planarity of the pyrrolidine ring.Varies with conformer
Electronic Properties
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.~ -7.5 eV
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.~ +1.2 eV
HOMO-LUMO GapThe energy difference, indicating chemical stability.~ 8.7 eV
Dipole MomentA measure of the overall polarity of the molecule.~ 3.5 D

Density Functional Theory (DFT) Studies of Conformational Preferences

The five-membered pyrrolidine ring is not flat; it adopts puckered conformations to relieve steric strain. These puckers are typically described as "envelope" or "twist" forms. For a substituted pyrrolidine like proline, the two most common puckers are termed Cγ-endo (DOWN) and Cγ-exo (UP), which influences the spatial orientation of substituents. nih.govresearchgate.net

DFT studies are the primary tool for investigating these conformational preferences. By calculating the relative energies of different puckered states, researchers can determine which conformation is the most stable and the energy barriers between them. For this compound, the gem-difluoro substitution at the C4 position (the γ-position relative to the nitrogen-bound carbon) is expected to have a strong influence on this preference. researchgate.net Quantum-chemical analyses on related difluorinated pyrrolidines have shown that stereoelectronic effects, such as the anomeric and gauche effects, play a critical role in determining conformer stabilities. beilstein-journals.org The presence of two electronegative fluorine atoms at C4 would significantly alter the local electronic structure and steric environment, thereby shifting the equilibrium between the endo and exo puckers. beilstein-journals.org

Prediction of Reactivity and Reaction Pathways

Computational chemistry provides powerful tools for predicting how a molecule will behave in a chemical reaction. For this compound, these methods can identify which parts of the molecule are most likely to react and under what conditions.

DFT-based reactivity descriptors are commonly used for this purpose. By analyzing the HOMO and LUMO, one can infer sites for electrophilic and nucleophilic attack, respectively. For instance, the nitrile group's LUMO is expected to be localized on the carbon atom, making it susceptible to attack by nucleophiles. Other properties, such as the Fukui function, can provide a more detailed map of local reactivity across the molecule. numberanalytics.com

More advanced techniques involve simulating the entire reaction pathway. By calculating the energy of the transition state—the highest energy point along the reaction coordinate—chemists can predict the activation energy and, consequently, the rate of a reaction. hokudai.ac.jp Such studies could be used to predict the outcome of, for example, the reduction of the nitrile group or substitution reactions involving the pyrrolidine nitrogen. Modern approaches also leverage machine learning and deep learning models, trained on large datasets of known reactions, to predict reactivity with increasing accuracy and speed. nih.gov

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum chemical calculations provide a static picture of the most stable conformations, Molecular Dynamics (MD) simulations offer a dynamic view of how the molecule behaves over time, typically in a solution. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

To perform an MD simulation on this compound, a reliable force field is required. A force field is a set of parameters that defines the potential energy of the system based on the positions of its atoms. Developing accurate parameters for fluorinated compounds is a specialized task, as the high electronegativity and small size of fluorine create unique interaction patterns. biorxiv.org

Once a suitable force field is established, the molecule can be placed in a simulated box of solvent (e.g., water), and its trajectory can be calculated over nanoseconds or microseconds. The resulting trajectory allows for the exploration of the complete conformational landscape, revealing not only the stable puckered states but also the transitions between them. This provides a more realistic understanding of the molecule's flexibility and the relative populations of different conformers at a given temperature.

In Silico Modeling of Molecular Interactions with Research Targets

This compound is a scaffold of interest in drug discovery. Its derivatives are known to be potent inhibitors of enzymes such as dipeptidyl peptidase-IV (DPP-4). In silico techniques, particularly molecular docking, are used to predict and analyze how this molecule might bind to a biological target.

Molecular docking algorithms place the molecule (the "ligand") into the binding site of a protein (the "receptor") in various orientations and conformations, scoring each pose based on how well it fits and the intermolecular interactions it forms. For this compound, docking studies could predict its binding mode within an enzyme's active site. Key interactions would likely involve the nitrile group, which can act as a hydrogen bond acceptor or form covalent interactions, and the pyrrolidine nitrogen. The fluorine atoms can contribute to binding by forming favorable interactions with the protein backbone or by modulating the acidity of nearby protons.

Following docking, MD simulations of the protein-ligand complex can be performed to assess the stability of the predicted binding pose and to calculate the binding free energy, providing a more accurate estimate of the ligand's affinity for the target.

Computational Analysis of Fluorine Effects on Molecular Properties and Reactivity

The gem-difluoro group at the C4 position is the most significant structural feature of this compound, and computational analysis is essential to dissect its effects.

Conformational Control : As discussed, the two fluorine atoms strongly influence the pyrrolidine ring pucker. Their steric bulk and, more importantly, stereoelectronic effects (hyperconjugation involving C-F bonds) create a distinct conformational bias compared to the non-fluorinated analogue. beilstein-journals.orgresearchgate.net This predictable control over conformation is a key reason for using fluorine in medicinal chemistry.

Electronic Properties : Fluorine is the most electronegative element, and its presence causes a significant withdrawal of electron density from the C4 carbon. This inductive effect is transmitted through the ring, influencing the charge distribution across the entire molecule. This can alter the pKa of the pyrrolidine nitrogen and modulate the reactivity of the nitrile group. emerginginvestigators.org

Metabolic Stability : The C-F bond is exceptionally strong. Computationally, this can be quantified by calculating the bond dissociation energy. Replacing C-H bonds with C-F bonds at a specific position can block metabolic oxidation at that site, a common strategy to increase the half-life of a drug. Quantum chemical calculations can help predict which positions are most susceptible to metabolism and thus would benefit most from fluorination.

Binding Interactions : In the context of protein binding, the fluorine atoms can alter the molecule's lipophilicity and its ability to form non-covalent interactions. While generally considered hydrophobic, fluorine can participate in favorable electrostatic interactions and, in some cases, act as a weak hydrogen bond acceptor. Computational methods can map the electrostatic potential surface of the molecule, revealing regions that are likely to engage in favorable interactions within a binding pocket.

Table 2: Summary of Predicted Effects of C4-Gem-Difluorination

Molecular PropertyPredicted Effect of -CF2- GroupComputational Method of Analysis
Ring Conformation Induces a strong bias in the endo/exo pucker equilibrium.DFT Energy Calculations
Reactivity Alters the electron density of the ring and nitrile group via induction.HOMO/LUMO Analysis, Fukui Functions
Metabolic Stability Blocks potential sites of metabolism at the C4 position.Bond Dissociation Energy Calculations
Binding Affinity Modulates lipophilicity and electrostatic potential for target interactions.Molecular Docking, Electrostatic Potential Mapping

Applications in Advanced Organic and Medicinal Chemistry Research

Utilization as a Chiral Building Block in Complex Molecule Synthesis

As a chiral synthon, (S)-4,4-difluoropyrrolidine-2-carbonitrile provides a rigid, stereochemically defined scaffold for constructing larger, more complex molecules. atomfair.comsigmaaldrich.com This allows researchers to introduce specific three-dimensional conformations into drug candidates, which is often crucial for achieving high potency and selectivity for biological targets. atomfair.com

The development of novel fluorine-containing heterocyclic compounds is an active area of research, driven by the positive impact of fluorine on the pharmacokinetic and pharmacodynamic properties of drug molecules. mdpi.comresearchgate.net this compound serves as a key starting material for introducing a constrained, difluorinated pyrrolidine (B122466) motif into a variety of heterocyclic systems. atomfair.com The difluoro substitution is particularly valuable for its ability to modulate electronic properties and metabolic stability without significantly increasing steric bulk. atomfair.com This building block is employed in the synthesis of peptidomimetics and other complex bioactive molecules where the pyrrolidine scaffold enforces a specific and desired conformation for interaction with biological targets. atomfair.com

The nitrile functional group within this compound offers versatile chemical handles for further derivatization. atomfair.com The nitrile can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into various other functional groups. This chemical versatility makes the compound an ideal starting point for the synthesis of diversified chemical libraries. By reacting the nitrile or the secondary amine of the pyrrolidine ring with a wide range of reagents, chemists can generate large collections of structurally related compounds. These libraries are then screened for biological activity, accelerating the discovery of new therapeutic leads for a variety of diseases.

Design and Synthesis of Research Probes and Modulators

Beyond its role as a structural scaffold, this compound is integral to the creation of specialized molecules used to investigate biological processes. nih.gov

The compound is investigated for its potential use in creating biochemical probes. By attaching reporter groups such as fluorescent tags or biotin (B1667282) to the this compound scaffold, researchers can design molecular tools to study and visualize complex biochemical pathways. These probes can help identify the location and interactions of specific proteins within cells, providing valuable insights into cellular function and disease mechanisms.

The rigid, fluorinated pyrrolidine structure is a key pharmacophore for designing potent and selective modulators of enzymes and receptors. atomfair.com It has been successfully incorporated into inhibitors of enzymes such as cathepsins. atomfair.com The mechanism of action often involves the specific interactions of its functional groups with the active sites of target proteins; for example, the fluorine atoms can enhance binding affinity through hydrophobic interactions. The broader class of fluorinated pyrrolidine-2-carbonitrile (B1309360) derivatives has also been explored for the development of inhibitors for enzymes like dipeptidyl peptidase-4 (DPP-4), which is relevant to the treatment of type 2 diabetes. nih.gov These specific modulators are crucial for conducting mechanistic studies to understand how enzymes and receptors function at a molecular level.

Role in Radiopharmaceutical Research and Tracer Development

A significant application of this compound is in the field of radiopharmaceutical chemistry, particularly in the development of tracers for Positron Emission Tomography (PET) imaging. nih.govmdpi.com PET is a non-invasive imaging technique that provides quantitative information about physiological and pathological processes in the body. frontiersin.org

The this compound scaffold is a core component of inhibitors targeting Fibroblast Activation Protein (FAP). nih.govnih.gov FAP is a cell-surface protein that is overexpressed in the stroma of many types of cancers, making it an attractive target for both cancer diagnosis and therapy. nih.govresearchgate.netnih.gov

One of the most clinically validated FAP-targeted PET tracers, [68Ga]Ga-FAPI-04, is based on the this compound framework. nih.govnih.gov This compound has demonstrated excellent properties for imaging various cancers. nih.gov Researchers have used this foundational structure to design and synthesize new FAP-targeted radioligands. For instance, a study created a mono-fluorinated version, (2S,4S)-4-fluoropyrrolidine-2-carbonitrile, to investigate if removing one fluorine atom could improve FAP-inhibitory potency. nih.govresearchgate.net The resulting tracers were then labeled with Gallium-68 and evaluated for their tumor uptake and imaging contrast. nih.govnih.gov

The table below summarizes a comparative study of FAP inhibitors derived from the pyrrolidine-2-carbonitrile scaffold.

CompoundFAP Binding MoietyIC50 (nM)Tumor Uptake (%ID/g)
natGa-FAPI-04 (2S)-4,4-difluoropyrrolidine-2-carbonitrile4.11 ± 1.4211.90 ± 2.17
natGa-SB03045 (2S,4S)-4-fluoropyrrolidine-2-carbonitrile1.59 ± 0.4511.8 ± 2.35
natGa-SB03058 (4R)-thiazolidine-4-carbonitrile0.68 ± 0.097.93 ± 1.33
Data sourced from a study on novel FAP-targeted PET tracers. nih.govresearchgate.net

Furthermore, (S)-4,4-difluoro-1-glycylpyrrolidine-2-carbonitrile, a derivative of the title compound, is used as a key intermediate in the synthesis of precursors for 18F-labeled FAP-targeting tracers, highlighting its versatility in developing radiopharmaceuticals with different radioisotopes. nih.gov

Precursor for Radiolabeled PET Tracers (e.g., 18F- and 68Ga-labeling)

This compound is a key precursor in the synthesis of radiolabeled tracers for Positron Emission Tomography (PET), an advanced non-invasive imaging technique. PET tracers are biologically active molecules tagged with a positron-emitting radionuclide, such as Fluorine-18 (¹⁸F) or Gallium-68 (⁶⁸Ga). The pyrrolidine scaffold of the compound is integrated into larger molecules designed to target specific biological entities, and the subsequent introduction of a radionuclide allows for in vivo visualization and quantification of these targets.

The development of ¹⁸F-labeled tracers is of particular interest due to the favorable properties of Fluorine-18, including its relatively long half-life of approximately 110 minutes, which allows for longer imaging studies and distribution to imaging centers. ambeed.comnih.gov Tracers derived from this compound can be labeled with ¹⁸F through various synthetic methodologies, enabling their use in a wide range of clinical and research settings. nih.gov Similarly, the core structure can be modified to incorporate chelating agents like DOTA, which can then be used to complex with ⁶⁸Ga, another commonly used PET isotope. nih.gov This versatility in radiolabeling makes it a crucial component in the design of novel PET imaging agents.

Design of Fibroblast Activation Protein (FAP) Targeted Agents for Research Imaging

A significant area of application for this compound is in the design of agents that target Fibroblast Activation Protein (FAP). FAP is a transmembrane serine protease that is overexpressed on the surface of cancer-associated fibroblasts (CAFs) in the microenvironment of many types of solid tumors, while its expression in healthy tissues is limited. researchgate.netbldpharm.com This differential expression makes FAP an attractive target for both cancer diagnosis and therapy.

The this compound moiety serves as a critical pharmacophore in a class of FAP inhibitors (FAPIs). These inhibitors are designed to bind with high affinity and specificity to the active site of FAP. By incorporating this scaffold into larger molecules that include a linker and a chelator for radiolabeling, researchers have developed a series of FAP-targeted PET tracers. researchgate.net One of the most well-known examples is FAPI-04, which contains the this compound core and has demonstrated significant potential in imaging a wide variety of cancers. researchgate.net The design of these agents often involves modifying the quinoline-based scaffold to optimize properties such as tumor uptake and retention. bldpharm.com

Evaluation of Binding Affinity and Specificity in Research Models (e.g., in vitro assays, xenograft models for preclinical imaging)

The development of FAP-targeted agents derived from this compound involves rigorous evaluation of their binding characteristics in various research models. In vitro assays are crucial for determining the binding affinity and specificity of these compounds for FAP. Competitive binding assays are performed using FAP-expressing cells to measure the half-maximal inhibitory concentration (IC₅₀) or the dissociation constant (Kd) of the new compounds, often in comparison to established inhibitors like FAPI-04. 3wpharm.com These studies have shown that modifications to the core structure can lead to derivatives with even higher binding affinities.

Preclinical imaging studies in animal models, such as mice bearing tumor xenografts that express FAP, are essential for evaluating the in vivo performance of these tracers. 3wpharm.com These studies provide valuable information on the biodistribution, tumor uptake, and clearance kinetics of the radiolabeled agents. For instance, PET/CT imaging in xenograft models has demonstrated that tracers incorporating the this compound scaffold can achieve high tumor-to-background ratios, enabling clear visualization of FAP-positive tumors. Furthermore, blocking studies, where an excess of a non-radiolabeled FAP inhibitor is co-administered, are used to confirm the specificity of tracer uptake in the tumor.

Binding Affinity and Tumor Uptake of Selected FAP-Targeted Agents
CompoundBinding Affinity (IC₅₀, nM)Tumor Uptake (%ID/g)Research Model
[¹¹¹In]QCP0216.2018.2 (at 30 min)U87 xenograft
[¹⁸F]FGlc-FAPI1674.5HT1080hFAP xenograft
[⁶⁸Ga]Ga-FAPI-04322.0HT1080hFAP xenograft
[⁶⁸Ga]Ga-SB030451.5911.8HEK293T:hFAP xenograft

Impact of Fluorination on Tracer Characteristics in Research

The gem-difluorination at the 4-position of the pyrrolidine ring in this compound has a significant impact on the properties of the resulting PET tracers. The introduction of fluorine atoms can modulate several key characteristics, including metabolic stability, binding affinity, and lipophilicity.

Fluorine is known to form strong bonds with carbon, which can enhance the metabolic stability of the molecule by blocking potential sites of enzymatic oxidation. ambeed.com This increased stability is advantageous for PET tracers as it can lead to improved in vivo performance and clearer imaging signals. Furthermore, the electronegativity of fluorine can influence the electronic environment of the molecule, potentially leading to stronger interactions with the target protein and thus higher binding affinity. researchgate.net Indeed, structure-activity relationship studies have shown that the 4,4-difluoro substitution on the pyrrolidine moiety contributes to the high FAP-inhibitory potency of compounds like FAPI-04. researchgate.net

Fluorination also affects the lipophilicity of the tracer, which in turn influences its pharmacokinetic properties, such as blood clearance and biodistribution. While difluorination can increase hydrophobicity, careful molecular design is required to balance this with the need for favorable in vivo kinetics. researchgate.net Research has demonstrated that tracers incorporating the difluorinated pyrrolidine scaffold can exhibit rapid tumor uptake and fast clearance from non-target tissues, which is ideal for high-contrast imaging. researchgate.net

Development of Chiral Organocatalysts and Ligands

While the primary application of this compound has been in the field of medicinal chemistry for PET tracer development, its inherent chirality and functional group arrangement suggest its potential as a valuable building block for the synthesis of chiral organocatalysts and ligands for asymmetric catalysis. The pyrrolidine scaffold is a well-established and highly successful motif in organocatalysis.

Incorporation into Asymmetric Catalysis Systems

The (S)-configuration at the 2-position of the pyrrolidine ring makes this compound a promising starting material for the development of new asymmetric organocatalysts. The secondary amine of the pyrrolidine ring, after potential modification of the nitrile group, can participate in various catalytic cycles, such as enamine and iminium ion catalysis, which are fundamental to a wide range of asymmetric transformations. The gem-difluoro substitution at the 4-position can introduce unique steric and electronic effects that may influence the stereochemical outcome of the catalyzed reactions. These fluorine atoms can alter the conformation of the pyrrolidine ring and the electronic properties of the catalyst, potentially leading to enhanced enantioselectivity and reactivity compared to non-fluorinated analogues.

Ligand Design for Metal-Catalyzed Stereoselective Transformations

In addition to its potential in organocatalysis, this compound can serve as a chiral scaffold for the design of novel ligands for metal-catalyzed stereoselective transformations. The pyrrolidine nitrogen and the nitrile group (or a derivative thereof) can act as coordination sites for a metal center. The stereochemically defined environment provided by the chiral pyrrolidine backbone can effectively control the facial selectivity of reactions occurring at the metal center.

The design of such ligands would involve the strategic placement of coordinating atoms to form a stable chelate complex with a transition metal. The fluorine atoms at the 4-position could play a role in modulating the electronic properties of the ligand and, consequently, the catalytic activity of the metal complex. By fine-tuning the steric and electronic properties of the ligand through modifications of the this compound core, it may be possible to develop highly efficient and selective catalysts for a variety of important asymmetric reactions, such as hydrogenations, cross-coupling reactions, and cycloadditions.

Structure-Activity Relationship (SAR) Studies in Research Contexts

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, systematically dissecting a molecule to understand how specific structural features correlate with its biological activity. nih.govfrontiersin.org For scaffolds like this compound, SAR exploration is key to optimizing potency, selectivity, and pharmacokinetic profiles.

Systematic Variation of Substituents for Activity Profiling

While specific SAR studies on this compound are not extensively detailed in public literature, a rational medicinal chemistry approach would involve systematic modifications at key positions to build an activity profile. The pyrrolidine scaffold offers distinct vectors for chemical modification. researchgate.net

N1-Position: The secondary amine of the pyrrolidine ring is the most common site for modification. Acylation, alkylation, or arylation at this position allows for the exploration of the S1 pocket of target enzymes, such as dipeptidyl peptidases (DPPs). For instance, attaching a glycyl moiety to create (S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile introduces a key pharmacophoric element for DPP-IV or Fibroblast Activation Protein (FAP) inhibitors. nih.govoatext.com Further variation of this appended group—by altering its length, branching, or aromaticity—would probe the size and nature of the binding pocket to optimize potency and selectivity.

C2-Nitrile Group: The nitrile group is a well-established reversible covalent warhead for serine proteases and can also act as a bioisostere for a carboxylic acid or carboxamide. Its replacement with other small, electron-withdrawing groups such as ketones, boronic acids, or small heterocycles would help determine the necessity of the nitrile for activity and its role in the binding mechanism. google.com

Role of Fluorine in Modulating Molecular Interactions and Selectivity

The introduction of fluorine into drug candidates can profoundly alter their molecular properties, and the gem-difluoro motif at the C4 position of the pyrrolidine ring is particularly impactful. enamine.netnih.gov This substitution is not merely an isosteric replacement for hydrogen but a strategic modification to fine-tune the molecule's behavior. nih.gov

The high electronegativity of fluorine atoms creates a strong dipole moment across the C-F bonds. In the C4-gem-difluoro arrangement, these dipoles influence the electron distribution throughout the pyrrolidine ring, lowering the pKa of the ring nitrogen. This modulation of basicity can be critical for optimizing interactions with acidic residues in a protein's active site and for improving pharmacokinetic properties like cell permeability and oral bioavailability. nih.gov

Furthermore, the C-F bond can participate in non-covalent interactions that enhance binding affinity and selectivity. While not a strong classical hydrogen bond acceptor, organic fluorine can engage in favorable electrostatic and dipole-dipole interactions with backbone amides or polar side chains in a target protein. acs.org The gem-difluoro group also increases the lipophilicity of the local region of the molecule, which can strengthen hydrophobic interactions within a binding pocket. nih.gov Crucially, fluorination at a metabolically susceptible position can block oxidation by cytochrome P450 enzymes, thereby improving the metabolic stability and extending the half-life of the compound. enamine.net

Table 1: Influence of Fluorine Substitution on Molecular Properties
PropertyEffect of Gem-DifluorinationRationale
Basicity (pKa)Lowers the pKa of the pyrrolidine nitrogen.Strong electron-withdrawing inductive effect of the two fluorine atoms. nih.gov
Lipophilicity (LogP)Increases local lipophilicity.The C-F bond is more hydrophobic than the C-H bond. nih.gov
Metabolic StabilityIncreases metabolic stability.The C-F bond is strong and resistant to enzymatic cleavage (e.g., by P450 enzymes). enamine.netnih.gov
ConformationInduces a specific ring pucker, increasing conformational rigidity.Stereoelectronic effects (gauche effect) involving the C-F bonds bias the ring's torsional angles. nih.gov
Binding InteractionsCan participate in dipole-dipole, electrostatic, and weak hydrogen bond interactions.The high electronegativity of fluorine creates a localized dipole and can interact with polar groups in a protein active site. acs.org

Comparison with Related Pyrrolidine and Thiazolidine (B150603) Scaffolds

The choice of a heterocyclic scaffold is a critical decision in drug design. Comparing the 4,4-difluoropyrrolidine scaffold to its non-fluorinated parent and the related thiazolidine ring highlights its unique structural and electronic advantages.

The parent pyrrolidine ring is a flexible five-membered saturated heterocycle. researchgate.net It exists in a dynamic equilibrium of multiple "puckered" conformations (envelope and twist forms), a phenomenon known as pseudorotation. researchgate.net This flexibility can be advantageous, allowing the molecule to adapt to different binding sites, but it can also be a liability, leading to a loss of entropy upon binding and potentially lower affinity and selectivity.

The 4,4-difluoro substitution dramatically curtails this flexibility. Stereoelectronic gauche effects between the C-F bonds and adjacent C-C bonds introduce a strong conformational bias, locking the ring into a preferred pucker. nih.gov This pre-organization of the scaffold reduces the entropic penalty of binding and presents substituents to the target protein in a well-defined spatial orientation, often leading to enhanced potency.

The thiazolidine ring, which contains a sulfur atom at the 1-position and a nitrogen at the 3-position relative to the carbonyl group in thiazolidinones, offers a different set of properties. The presence of the larger sulfur atom, with its different bond lengths and angles compared to carbon, results in a distinct ring geometry. researchgate.net While also non-planar, its conformational landscape is different from that of pyrrolidine. The sulfur atom is less basic than the nitrogen in pyrrolidine and can participate in different types of non-covalent interactions, such as sulfur-aromatic interactions. Thiazolidine-based scaffolds have been extensively explored, but the 4,4-difluoropyrrolidine ring provides a distinct conformational and electronic profile that may be better suited for specific targets.

Table 2: Comparison of Heterocyclic Scaffolds
FeaturePyrrolidine(S)-4,4-DifluoropyrrolidineThiazolidine
Ring FlexibilityHigh (pseudorotation). researchgate.netLow (conformationally biased). nih.govModerate, with distinct puckering due to sulfur. researchgate.net
Key HeteroatomNitrogen (secondary amine).Nitrogen (secondary amine).Sulfur and Nitrogen.
Electronic ProfileBasic nitrogen.Less basic nitrogen due to fluorine's inductive effect; strong C-F dipole. nih.govThioether and amine functionalities; potential for sulfur-based interactions.
Binding EntropyHigher entropic penalty upon binding.Lower entropic penalty due to pre-organization.Intermediate.

Synthesis of Fluorinated Bioisosteres and Analogues

Bioisosteric replacement is a strategy used to create novel analogues of known compounds by substituting atoms or groups with other moieties that possess similar steric and electronic properties, with the goal of improving pharmacological properties. The gem-difluoromethylene (CF2) group is a valuable bioisostere for ethers, carbonyls, or a methylene (B1212753) group adjacent to a polar atom. researchgate.netnih.govresearchgate.net this compound is a prime example of a fluorinated bioisostere designed to mimic a natural amino acid.

Mimicry of Proline in Peptidomimetics

The amino acid proline plays a unique structural role in peptides and proteins. Its five-membered ring restricts the conformation of the peptide backbone, making it a critical residue in turns, loops, and for inducing specific secondary structures like the polyproline helix. nih.gov The incorporation of this compound, where the C2-nitrile acts as a surrogate for proline's C-terminal carboxyl group, serves as a powerful strategy to create potent and stable peptidomimetics. nih.gov

Table 3: Comparison of Proline and its Fluorinated Analogue
PropertyL-ProlineThis compound
Core StructurePyrrolidine ring.4,4-Difluoropyrrolidine ring.
C2-SubstituentCarboxylic acid.Carbonitrile (bioisostere).
Ring PuckerFlexible, small energy difference between endo and exo puckers. nih.govRigid, with a pucker preference similar to unsubstituted proline but less flexible. nih.gov
Metabolic StabilitySusceptible to hydroxylation at C4.Resistant to C4 hydroxylation. nih.gov
ApplicationNatural building block of proteins.Peptidomimetic design, enzyme inhibitor synthesis. nih.govmdpi.com

Exploration of Biological Effects in Model Systems

Once synthesized, fluorinated analogues like this compound are evaluated in various biological model systems to characterize their effects. Given its design as a proline mimic, this compound and its derivatives are primarily investigated as inhibitors of proline-specific enzymes.

Enzyme Inhibition Assays: The primary application is in the development of inhibitors for serine proteases that recognize proline at the P1 position of their substrates. Key targets include Dipeptidyl Peptidase-4 (DPP-IV), a target for type 2 diabetes, and Fibroblast Activation Protein (FAP), a target for cancer therapy and diagnosis. google.comnih.govnih.govmedchemexpress.com In these systems, derivatives such as (S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile are tested in vitro using purified enzymes and chromogenic or fluorogenic substrates to determine their inhibitory potency (IC50) and selectivity against related proteases (e.g., DPP-8, DPP-9, Prolyl Oligopeptidase). nih.govnih.gov

Cell-Based Assays: Potent inhibitors are then advanced to cell-based models. For FAP inhibitors, this involves using cancer-associated fibroblast cell lines that overexpress FAP to confirm target engagement and assess effects on cell invasion or proliferation. biorxiv.org

Pharmacokinetic Profiling: The impact of the difluoro modification on metabolic stability is directly tested in in vitro models. This typically involves incubating the compound with liver microsomes from different species (e.g., rat, human) and measuring its rate of degradation over time to predict its in vivo half-life. nih.gov

Through these explorations, this compound serves as a valuable scaffold, enabling researchers to systematically investigate the biological consequences of combining conformational restraint and fluorine's unique electronic properties.

Future Research Directions and Emerging Opportunities in S 4,4 Difluoropyrrolidine 2 Carbonitrile Chemistry

Development of Novel and More Sustainable Synthetic Methodologies

While methods for the synthesis of fluorinated pyrrolidines exist, the development of more efficient, scalable, and environmentally benign routes remains a critical area of future research. Current synthetic strategies often rely on harsh fluorinating agents and multi-step sequences that can be challenging to implement on an industrial scale.

Future efforts will likely focus on:

Catalytic Asymmetric Synthesis: Exploring novel catalytic systems, including transition metal and organocatalysts, to achieve the enantioselective synthesis of the (S)-enantiomer from readily available starting materials. This would circumvent the need for chiral resolution or the use of stoichiometric chiral auxiliaries, leading to more atom-economical processes. nih.govmdpi.com

Late-Stage Fluorination: Investigating methods for the direct introduction of the gem-difluoro moiety onto a pre-functionalized pyrrolidine (B122466) ring. This approach is particularly attractive for the rapid generation of analog libraries for structure-activity relationship (SAR) studies.

Biocatalysis: Harnessing enzymes for the stereoselective synthesis of (S)-4,4-Difluoropyrrolidine-2-carbonitrile or its precursors. Biocatalytic methods offer the potential for high selectivity under mild reaction conditions, contributing to greener manufacturing processes.

Flow Chemistry Approaches: As will be discussed further, transitioning existing batch syntheses to continuous flow processes can offer significant advantages in terms of safety, scalability, and reproducibility.

A comparative overview of potential synthetic strategies is presented in Table 1.

Synthetic StrategyPotential AdvantagesKey Research Focus
Catalytic Asymmetric SynthesisHigh enantioselectivity, atom economyDevelopment of novel chiral catalysts and ligands
Late-Stage FluorinationRapid analog synthesis, diversificationDiscovery of new fluorinating reagents and methodologies
BiocatalysisHigh stereoselectivity, mild conditions, sustainabilityEnzyme discovery, protein engineering, process optimization
Flow ChemistryEnhanced safety, scalability, reproducibilityReactor design, process automation, in-line analytics

Exploration of New Reactivity Modes and Chemical Transformations

The chemical versatility of this compound is largely centered around the reactivity of its nitrile group and the secondary amine. Future research will undoubtedly uncover novel transformations that expand its synthetic utility.

Key areas for exploration include:

Nitrile Group Manipulations: Beyond its role as a precursor to amines or carboxylic acids, the nitrile group can participate in a variety of cycloaddition and multicomponent reactions. noaa.gov Investigating its reactivity with different reaction partners could lead to the synthesis of novel heterocyclic systems with interesting biological properties. acs.org The electrophilic nature of the nitrile carbon makes it susceptible to nucleophilic attack, a reactivity that can be further modulated by the electron-withdrawing gem-difluoro group. libretexts.org

Transformations of the Pyrrolidine Ring: While the pyrrolidine core is relatively stable, exploring selective C-H functionalization reactions could provide access to derivatives with substitution at other positions on the ring. This would enable a more comprehensive exploration of the chemical space around this scaffold.

Development of Novel Derivatives: Utilizing the existing functionalities to synthesize a broader range of derivatives, such as tetrazoles, amidines, and other nitrogen-containing heterocycles from the nitrile group, will be a key focus.

Advanced Computational Approaches for Predictive Design and Optimization

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery. For this compound, these approaches can provide valuable insights and guide future research.

Emerging opportunities in this area include:

Conformational Analysis: Employing high-level quantum mechanical calculations, such as Density Functional Theory (DFT), to accurately predict the conformational preferences of the pyrrolidine ring. beilstein-journals.orgbeilstein-journals.org The gem-difluoro group significantly influences the ring pucker, and understanding these conformational biases is crucial for designing molecules with optimal binding to biological targets. nih.govnih.gov

Predictive Modeling of Physicochemical Properties: Using computational methods to predict key drug-like properties such as pKa, logP, and solubility for novel derivatives of this compound. researchgate.net This can help prioritize the synthesis of compounds with favorable pharmacokinetic profiles.

Structure-Based Drug Design: Utilizing the known three-dimensional structures of biological targets to design novel inhibitors incorporating the this compound scaffold. Docking studies and molecular dynamics simulations can help predict binding modes and affinities, guiding the design of more potent and selective compounds.

Virtual Screening: Employing virtual screening techniques to identify new potential biological targets for compounds derived from this versatile building block.

Expanding Applications as Chiral Building Blocks in Emerging Fields

While the primary application of this compound has been in medicinal chemistry, its unique properties make it an attractive building block for other emerging fields.

Future research could explore its use in:

Materials Science: Incorporating this chiral, fluorinated moiety into polymers and other materials could lead to novel properties. For instance, it could be used to create chiral stationary phases for chromatography or to develop new ferroelectric liquid crystals. The introduction of fluorine can also impart desirable characteristics such as thermal stability and chemical resistance.

Chemical Biology: The development of chemical probes based on the this compound scaffold is a promising area of research. researchgate.net These probes could be used to study the function and localization of specific enzymes or receptors in living systems. The fluorine atoms can also serve as reporters for ¹⁹F NMR studies. researchgate.net

Deepening Understanding of Fluorine's Stereoelectronic Effects on Molecular Function

The profound influence of fluorine on molecular conformation and properties is a well-established principle in medicinal chemistry. The gem-difluoro group in this compound provides an excellent platform to further investigate these effects.

Key research directions include:

Gauche Effect: A deeper investigation into the gauche effect between the fluorine atoms and adjacent substituents on the pyrrolidine ring. wikipedia.org This stereoelectronic interaction plays a significant role in dictating the conformational preferences of the molecule and can be harnessed to pre-organize a molecule for optimal binding to a biological target. beilstein-journals.orgnih.govresearchgate.net

Hyperconjugation and Inductive Effects: Quantifying the interplay of hyperconjugative and inductive effects of the gem-difluoro group on the reactivity and physicochemical properties of the molecule. beilstein-journals.org This fundamental understanding can inform the design of next-generation compounds with fine-tuned properties.

Fluorine-Protein Interactions: Studying the specific non-covalent interactions that the fluorine atoms can engage in within a protein binding pocket, such as hydrogen bonds, halogen bonds, and dipole-dipole interactions. This knowledge is crucial for rational drug design.

Integration with Flow Chemistry and Automated Synthesis for High-Throughput Research

The integration of continuous flow chemistry and automated synthesis platforms offers a paradigm shift in the way chemical research is conducted. These technologies are particularly well-suited for the synthesis and derivatization of this compound.

Future opportunities include:

Automated Synthesis of Analog Libraries: Developing automated flow synthesis protocols for the rapid and efficient production of libraries of derivatives. researchgate.netflinders.edu.au This would significantly accelerate the SAR studies and the discovery of new drug candidates.

Safe Handling of Hazardous Reagents: Flow chemistry enables the safe use of hazardous reagents, such as certain fluorinating agents, by generating and consuming them in situ, minimizing the risks associated with their storage and handling. nih.gov

Process Optimization and Scale-up: Utilizing flow reactors for the seamless optimization of reaction conditions and for scalable production of this compound and its derivatives. evitachem.com

Multi-disciplinary Research at the Interface of Synthetic Chemistry, Chemical Biology, and Imaging Sciences

The future of research involving this compound lies in a multidisciplinary approach that bridges the gap between fundamental synthetic chemistry and its applications in biological systems.

Key areas for collaborative research include:

Development of PET Imaging Agents: The incorporation of fluorine-18, a positron-emitting isotope, into the this compound scaffold could lead to the development of novel PET imaging agents for the diagnosis and monitoring of diseases. uchicago.edumdpi.com The unique properties of this building block could be exploited to design tracers with high specificity and favorable pharmacokinetic profiles.

Fluorinated Probes for ¹⁹F NMR: The use of the gem-difluoro group as a ¹⁹F NMR probe to study protein-ligand interactions and conformational changes in biological systems. researchgate.net This non-invasive technique can provide valuable dynamic and structural information.

Target Identification and Validation: Collaborating with chemical biologists and pharmacologists to identify and validate new biological targets for compounds derived from this compound. This synergistic approach will be crucial for translating fundamental chemical research into tangible therapeutic benefits.

Q & A

Q. Yield Optimization Strategies :

  • Use anhydrous solvents (e.g., THF, DMF) to minimize hydrolysis of intermediates.
  • Employ copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for efficient conjugation, achieving up to 90% yield in coupling steps (see ) .
  • Purify via reverse-phase HPLC with acetonitrile/water gradients to remove diastereomeric impurities .

Basic: What analytical techniques are critical for characterizing this compound and verifying enantiopurity?

Answer:

  • NMR Spectroscopy :
    • 1^1H and 13^{13}C NMR confirm regiochemistry and fluorine substitution. For example, 1^1H NMR signals at δ 3.8–4.2 ppm (pyrrolidine protons) and δ 4.9–5.1 ppm (fluorine-coupled protons) are diagnostic () .
  • Mass Spectrometry (MS) :
    • High-resolution MS (HRMS) validates molecular weight. reports m/z = 240.0912 ([M+H]+^+) for related analogs .
  • Chiral HPLC :
    • Use chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol eluents to confirm >99% enantiomeric excess .

Advanced: How does the stereochemistry of this compound influence its role in DPP-IV inhibition?

Answer:
The (S)-configuration is critical for binding to the catalytic site of dipeptidyl peptidase IV (DPP-IV).

  • Structural Insights :
    • The fluorinated pyrrolidine ring mimics the transition state of peptide substrates. The nitrile group forms a covalent interaction with Ser630, while fluorine atoms stabilize hydrophobic pockets () .
  • Activity Data :
    • In DPP-IV inhibitors like compound 36q , the (S)-enantiomer shows IC50_{50} values <10 nM, whereas the (R)-form exhibits >100-fold reduced potency .

Q. Experimental Design :

  • Perform molecular docking studies (e.g., using AutoDock Vina) to model interactions.
  • Validate with enzymatic assays using fluorogenic substrates (e.g., Gly-Pro-AMC) .

Advanced: What methodologies enable the use of this compound in radiopharmaceuticals for PET imaging?

Answer:
The compound serves as a backbone for 68^{68}Ga-labeled tracers targeting fibroblast activation protein (FAP):

  • Chelator Conjugation :
    • Couple with DOTA or NOTA chelators via amine-reactive esters (e.g., TFP-activated esters). achieved 59% yield for DOTA-conjugated probes .
  • In Vivo Stability Testing :
    • Assess serum stability by incubating tracers in human serum at 37°C for 24h; >90% intact compound is required for clinical use .
  • Tumor Targeting :
    • In murine models, FAP-targeting tracers showed tumor-to-background ratios >10:1, validated via microPET/CT imaging .

Advanced: How can researchers resolve contradictions in reported synthetic yields for fluorinated pyrrolidine derivatives?

Answer:
Discrepancies arise from solvent polarity, catalyst loading, and purification methods:

  • Case Study :
    • reports 59% yield for coupling with DOTA, while notes lower yields (12%) due to Boc-deprotection losses .
  • Mitigation Strategies :
    • Optimize reaction temperature (0–25°C) to balance reactivity vs. side reactions.
    • Use scavengers (e.g., tris(3-hydroxypropyl)phosphine) to prevent oxidation of nitrile groups .

Advanced: What are the stability challenges of this compound under physiological conditions, and how are they addressed?

Answer:

  • Hydrolysis Risks :
    • The nitrile group is susceptible to hydrolysis in acidic environments (pH <4), forming carboxamides. notes stability in PBS (pH 7.4) for >48h at 37°C .
  • Formulation Solutions :
    • Lyophilize with cryoprotectants (e.g., trehalose) for long-term storage.
    • Use deuterated solvents in NMR studies to track degradation products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.